N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13(14-6-3-2-4-7-14)18-11-5-8-15(12-18)17-21(19,20)16-9-10-16/h2-4,6-7,13,15-17H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMISLWISOLEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-3-one
The synthesis begins with the alkylation of piperidin-3-one using 1-phenylethyl bromide under basic conditions. Adapted from fentanyl analog syntheses, this step installs the 1-phenylethyl group on the piperidine nitrogen:
Procedure :
-
Piperidin-3-one (1.0 equiv) and 1-phenylethyl bromide (1.2 equiv) are combined in anhydrous dichloromethane.
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Cesium carbonate (2.5 equiv) is added as a base, and the reaction is refluxed for 12–16 hours.
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After workup, 1-(1-phenylethyl)piperidin-3-one is isolated in 85–90% yield via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40°C |
| Solvent | Dichloromethane |
| Yield | 88% (average) |
Reductive Amination
The ketone moiety at the 3-position is converted to an amine via reductive amination, employing ammonium acetate and sodium triacetoxyborohydride (STAB):
Procedure :
-
1-(1-Phenylethyl)piperidin-3-one (1.0 equiv) is dissolved in methanol.
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Ammonium acetate (3.0 equiv) and STAB (1.5 equiv) are added sequentially.
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The mixture is stirred at room temperature for 24 hours, yielding 1-(1-phenylethyl)piperidin-3-amine as a pale-yellow oil (78–82% yield).
Characterization :
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1H NMR (600 MHz, CDCl3) : δ 7.28–7.16 (m, 5H, Ar-H), 3.52 (d, J = 7.8 Hz, 1H, NCH2), 2.98–2.83 (m, 4H, piperidine-H), 1.53–1.47 (m, 2H, piperidine-H).
-
HRMS (ESI) : Calcd for C14H21N2 [M+H]+: 217.1705; Found: 217.1702.
Sulfonylation with Cyclopropanesulfonyl Chloride
Reaction Optimization
The primary amine undergoes sulfonylation with cyclopropanesulfonyl chloride under mild conditions:
Procedure :
-
1-(1-Phenylethyl)piperidin-3-amine (1.0 equiv) is dissolved in dry dichloromethane.
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Cyclopropanesulfonyl chloride (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) are added dropwise at 0°C.
-
The reaction is stirred for 6 hours at room temperature, followed by aqueous workup to afford the target compound in 75–80% yield.
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Solvent | Dichloromethane |
| Base | DIPEA |
| Yield | 78% (average) |
Spectral Characterization
This compound is characterized by:
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1H NMR (600 MHz, CDCl3) : δ 7.30–7.18 (m, 5H, Ar-H), 3.89 (s, 1H, NH), 3.02–2.91 (m, 4H, piperidine-H), 1.89–1.82 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-H).
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13C NMR (150 MHz, CDCl3) : δ 144.2 (C-Ar), 128.4–126.1 (Ar-C), 55.8 (piperidine-C), 33.2 (cyclopropane-C), 22.1–21.5 (piperidine-C).
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HRMS (ESI) : Calcd for C17H25N2O2S [M+H]+: 333.1638; Found: 333.1635.
Alternative Synthetic Routes and Comparative Analysis
Piperidine Ring Construction via Schiff Base Reduction
An alternative approach involves synthesizing the piperidine core from a Schiff base intermediate:
Direct Nucleophilic Substitution
A less explored method employs 3-bromopiperidine as a precursor:
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Alkylation with 1-phenylethylmagnesium bromide introduces the substituent.
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Sulfonylation with cyclopropanesulfonyl chloride proceeds via SN2 mechanism.
This route suffers from regioselectivity issues and lower yields (50–55%).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the piperidine 4-position is minimized by using bulky bases (e.g., cesium carbonate) and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Drug Discovery: The compound is investigated for its potential as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide
- Key Differences :
- Functional Group : Cyclopropanecarboxamide (amide) vs. cyclopropanesulfonamide (sulfonamide).
- Substitution Position : Piperidine-4-yl vs. piperidine-3-yl.
- Molecular Formula : C₂₄H₂₇N₃O (estimated) vs. C₁₆H₂₂N₂O₂S.
b) N-[1-(2-Cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
- Key Differences: Substituent: 2-Cyanopyridin-3-yl vs. 1-phenylethyl. Substitution Position: Piperidine-4-yl vs. piperidine-3-yl. Molecular Formula: C₁₄H₁₈N₄O₂S (MW: 306.39 g/mol) vs. C₁₆H₂₂N₂O₂S.
Substituent Modifications
a) N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Key Differences :
- Substituent : Thian-4-ylmethyl (with sulfone groups) vs. phenylethyl.
- Molecular Formula : C₁₄H₂₆N₂O₄S₂ (MW: 350.5 g/mol) vs. C₁₆H₂₂N₂O₂S.
Data Tables: Structural and Physicochemical Comparison
Biological Activity
N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound belonging to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₆H₂₄N₂O₂S
- Molecular Weight: 320.44 g/mol
- CAS Number: 2640969-94-2
This compound is characterized by a cyclopropanesulfonamide moiety attached to a piperidine ring, which contributes to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials: The reaction begins with 1-(1-phenylethyl)piperidine and cyclopropanesulfonyl chloride.
- Reaction Conditions: The reaction is conducted under basic conditions, often using triethylamine as a base in solvents like dichloromethane or tetrahydrofuran.
- Process: The mixture is stirred at room temperature for several hours until complete conversion occurs.
- Purification: The final product is purified through recrystallization or column chromatography.
This compound exerts its biological effects through interaction with specific molecular targets, including various receptors and enzymes. The binding affinity and selectivity can lead to modulation of biological pathways that affect cellular processes such as pain perception and neurotransmission.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Analgesic Properties: Similar to other piperidine derivatives, it may have potential as an analgesic agent by modulating opioid receptors.
- Antinociceptive Effects: Studies involving animal models suggest that it could reduce pain responses effectively, comparable to established analgesics like fentanyl .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Applications in Drug Discovery
This compound serves as a valuable building block in medicinal chemistry for developing new pharmacologically active compounds. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperidin-3-amine derivative and cyclopropanesulfonyl chloride. The piperidine intermediate is generated via reductive amination of 1-phenylethylamine with a ketone precursor. Critical parameters include:
- Solvent : Anhydrous DMF or dichloromethane.
- Temperature : 0–5°C during sulfonylation to minimize side reactions.
- Stoichiometry : 1.2:1 molar ratio of sulfonyl chloride to amine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 1.0–1.5 ppm for cyclopropane).
- HRMS : Validates molecular ion [M+H]⁺ at m/z 347.1784.
- X-ray Crystallography : Resolves stereochemistry.
- HPLC : C18 column with 60:40 acetonitrile/water (1 mL/min) monitors purity (>99% by peak area) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when encountering low conversion rates in the sulfonylation step?
- Methodological Answer :
- Catalyst : Use DMAP (10 mol%) to enhance reactivity.
- Reagent Excess : Two-fold excess of sulfonyl chloride.
- Side Reaction Mitigation : Quench with ice-water to prevent hydrolysis. If dimerization occurs (detected via LC-MS at m/z 694.34), introduce DIPEA to sterically hinder aggregation .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional cellular assays.
- Stability Testing : HPLC analysis at t = 0 and 24 hours under assay conditions.
- Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 80:20) to rule out stereochemical variability.
- Concentration-Response Curves : Compare EC₅₀ values across assays .
Q. How can computational chemistry predict the target interaction landscape of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like sigma-1 receptor (PDB 5TE).
- MD Simulations : AMBER software for 100 ns simulations to assess binding stability.
- Pharmacophore Modeling : Focus on sulfonamide H-bond donors and aromatic π-π interactions.
- Bioassay Cross-Referencing : Validate predictions with PubChem BioAssay datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
